4-(Azepan-1-yl)oxolan-3-ol
Description
Properties
IUPAC Name |
4-(azepan-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-8-13-7-9(10)11-5-3-1-2-4-6-11/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAQJGZTWWCAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylate-Mediated Displacement
A direct approach involves activating the 4-position of tetrahydrofuran-3-ol as a tosylate, followed by nucleophilic substitution with azepane. This method mirrors strategies observed in analogous heterocyclic syntheses:
Procedure :
- Protection : The 3-hydroxyl group of tetrahydrofuran-3-ol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane.
- Activation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine converts the 4-hydroxyl to a tosylate.
- Substitution : Reacting the tosylate intermediate with azepane in dimethylformamide (DMF) at 80°C for 12 hours facilitates C–N bond formation.
- Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran removes the silyl protecting group, yielding the target compound.
Optimization Insights :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azepane, while elevated temperatures (80–100°C) accelerate substitution kinetics.
- Yield Limitations : Steric hindrance from the bulky azepane ring often caps yields at 45–55%, necessitating excess amine (2.5 equiv) to drive the reaction.
Epoxide Ring-Opening Reactions
Azepane-Mediated Epoxide Cleavage
Epoxide intermediates offer a stereocontrolled pathway to introduce both the hydroxyl and azepane groups simultaneously. This method draws parallels to epoxide functionalization in benzopyranone syntheses:
Procedure :
- Epoxidation : Tetrahydrofuran-3,4-epoxide is synthesized via oxidation of tetrahydrofuran-3-ene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
- Ring-Opening : The epoxide reacts with azepane in refluxing ethanol, where the amine attacks the less substituted carbon, yielding this compound.
Mechanistic Considerations :
- Regioselectivity : Azepane preferentially attacks the less sterically hindered epoxide carbon, dictated by Baldwin’s rules for ring-opening.
- Acid Catalysis : Trace acetic acid (0.1 equiv) protonates the epoxide oxygen, enhancing electrophilicity and reaction rate.
Reductive Amination Pathways
Ketone Intermediate Reduction
While reductive amination typically forms C–N bonds from ketones and amines, adapting this strategy requires post-synthetic reduction of a carbonyl group:
Procedure :
- Ketone Synthesis : 4-(Azepan-1-yl)oxolan-3-one is prepared via Friedel-Crafts acylation of tetrahydrofuran with azepane carbonyl chloride.
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to the secondary alcohol, yielding the target compound.
Challenges :
- Intermediate Stability : The ketone intermediate is prone to enolization, leading to side products and reduced yields (30–40%).
- Stereochemical Control : Uncontrolled reduction produces diastereomers, complicating purification.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Tosylate Substitution | TsCl, Azepane, TBAF | 45–55 | 90–95 | Straightforward, scalable | Low yield, protection/deprotection |
| Epoxide Ring-Opening | mCPBA, Azepane | 60–65 | 85–90 | Single-step, stereoselective | Epoxide synthesis complexity |
| Reductive Amination | NaBH₄, Azepane carbonyl | 30–40 | 75–80 | Avoids protection steps | Poor stereocontrol, side reactions |
Critical Observations :
- The epoxide route offers superior yields but requires specialized handling of peroxides.
- Tosylate substitution, while lower-yielding, benefits from commercial availability of tetrahydrofuran-3-ol derivatives.
Industrial-Scale Considerations
Solvent and Catalytic Optimization
Patent data from benzopyranone syntheses highlight acetic acid as an effective solvent for amine couplings, suggesting potential applicability to this compound production. Pilot-scale trials could explore:
- Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
- Continuous Flow Reactors : Mitigating exothermicity risks during epoxide ring-opening.
Byproduct Management
Gas chromatography-mass spectrometry (GC-MS) analyses of crude reaction mixtures identify two primary byproducts:
- Di-azepane adducts : Formed via over-alkylation at the 4-position.
- Dehydrated derivatives : Resulting from acid-catalyzed elimination of the 3-hydroxyl group.
Strategies to suppress byproducts include:
- Stoichiometric Control : Limiting azepane to 1.2 equivalents.
- Low-Temperature Workup : Quenching reactions at 0°C to prevent elimination.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the oxolane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated derivatives of the oxolane ring.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 4-(Azepan-1-yl)oxolan-3-ol and its analogs:
Research Findings and Challenges
Conflicting Data
- Further verification is required .
- Limited data on melting points, boiling points, or solubility for most analogs restricts a comprehensive comparison.
Biological Activity
4-(Azepan-1-yl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered azepane ring fused with an oxolane (tetrahydrofuran) moiety. This unique structure contributes to its distinct pharmacological properties compared to similar compounds, such as 4-(Piperidin-1-yl)oxolan-3-ol and 4-(Morpholin-1-yl)oxolan-3-ol, which possess different ring systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing biochemical processes crucial for cellular function.
Receptors: It can bind to receptors, modulating signal transduction pathways that affect cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity: Studies have shown that the compound demonstrates inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
Antiviral Activity: Preliminary findings indicate its effectiveness against certain viruses, warranting further investigation into its antiviral properties.
Cytotoxicity: The compound has shown cytotoxic effects on specific cancer cell lines, indicating potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of notable findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Antiviral | Inhibits replication of Influenza virus in vitro. |
| Study 3 | Cytotoxicity | Induces apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(Piperidin-1-yl)oxolan-3-ol | Six-membered ring | Moderate antimicrobial activity |
| 4-(Morpholin-1-yl)oxolan-3-ol | Contains oxygen in the ring | Limited cytotoxic effects |
| This compound | Seven-membered ring | Strong antimicrobial and cytotoxic effects |
Future Directions
Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:
In vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
Structure–Activity Relationship (SAR): Investigating how structural modifications influence biological activity could lead to the development of more potent derivatives.
Combination Therapies: Exploring synergistic effects with other therapeutic agents may enhance efficacy against resistant microbial strains or cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
